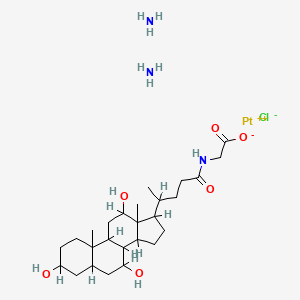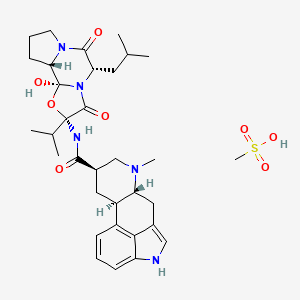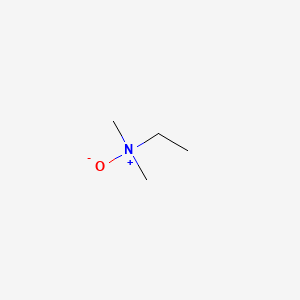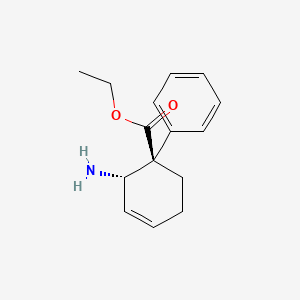
Benzofurazano
Descripción general
Descripción
Benzofurazan is a heterocyclic organic compound with the molecular formula C6H4N2O. It is characterized by a fused benzene and furan ring with a nitrogen atom at the 1-position and an oxygen atom at the 2-position. Benzofurazan and its derivatives are known for their unique chemical properties and have been extensively studied for their applications in various fields, including chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
Benzofurazan and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as fluorescent probes and sensors due to their unique optical properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for their potential as therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
Target of Action
Benzofurazan, a class of compounds ubiquitous in nature, has been found to have strong biological activities . The primary target of Benzofurazan is Lysozyme, an enzyme in Enterobacteria phage T4 . Lysozyme plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
It is known that benzofurazan derivatives can react with secondary cyclic amines, such as pyrrolidine, piperidine, and morpholine, acting as nucleophile groups in snar reactions . This interaction with its targets can lead to changes in the cellular environment, potentially contributing to its biological activities .
Biochemical Pathways
Benzofurazan has been found to participate in toxic redox-cycling, rapidly generating reactive oxygen species (ROS) in the presence of molecular oxygen . Biochemical and enzymatic assays identified superoxide and hydrogen peroxide as products of its redox-cycling activity . This rapid rate of ROS production is sufficient to account for some of the toxicity of Benzofurazan .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties and the presence of other substances in the body .
Result of Action
The result of Benzofurazan’s action can vary depending on the specific derivative and the biological context. For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . The rapid generation of ROS by Benzofurazan can also lead to enhanced lipid peroxidation in cell cultures, indicating a significant accumulation of ROS .
Action Environment
The action, efficacy, and stability of Benzofurazan can be influenced by various environmental factors. For example, the reactivity of Benzofurazan derivatives can be affected by the presence of secondary cyclic amines . Additionally, the compound’s biological activities can be influenced by the specific biological environment, including the presence of other substances in the body .
Análisis Bioquímico
Biochemical Properties
Benzofurazan plays a crucial role in biochemical reactions, particularly in the detection of biologically important molecules such as biogenic amines, amino acids, carboxylic acids, thiols, and drugs. It interacts with various enzymes, proteins, and other biomolecules through fluorescence labeling. For instance, benzofurazan derivatives have been used to label cysteine, homocysteine, and cysteinylglycine in human plasma, as well as glutathione in human blood cells . These interactions are primarily based on the formation of covalent bonds between the benzofurazan moiety and the target biomolecule, resulting in a fluorescent product that can be easily detected and quantified.
Cellular Effects
Benzofurazan has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In live cells, benzofurazan derivatives can be used to image and quantify non-protein thiols, which play important roles in enzyme activity, signal transduction, cell division, and protection against reactive oxygen and nitrogen species . By labeling these thiols, benzofurazan can provide valuable insights into cellular redox states and the regulation of cellular functions.
Molecular Mechanism
The molecular mechanism of benzofurazan involves its ability to form covalent bonds with target biomolecules, leading to the formation of fluorescent adducts. This process is highly specific and depends on the presence of nucleophilic groups, such as thiols, in the target molecule. Benzofurazan derivatives can also act as enzyme inhibitors or activators, depending on the nature of the interaction with the enzyme’s active site . Additionally, benzofurazan can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzofurazan can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. Benzofurazan derivatives are generally stable under standard laboratory conditions, but their fluorescence properties can be affected by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that benzofurazan-labeled biomolecules can provide consistent and reliable data over extended periods, making them suitable for various analytical applications.
Dosage Effects in Animal Models
The effects of benzofurazan in animal models can vary with different dosages. At low doses, benzofurazan derivatives are generally well-tolerated and can be used to label and detect target biomolecules without causing significant toxicity. At high doses, benzofurazan may exhibit toxic effects, including oxidative stress and disruption of cellular functions . It is important to carefully optimize the dosage to achieve the desired labeling and detection outcomes while minimizing adverse effects.
Metabolic Pathways
Benzofurazan is involved in various metabolic pathways, particularly those related to thiol metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of thiols, such as glutathione . By labeling these thiols, benzofurazan can provide valuable insights into the regulation of metabolic flux and the levels of key metabolites in biological systems.
Transport and Distribution
Within cells and tissues, benzofurazan is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of benzofurazan derivatives, affecting their fluorescence properties and detection sensitivity . Understanding the transport and distribution mechanisms of benzofurazan is crucial for optimizing its use in biochemical assays.
Subcellular Localization
Benzofurazan exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications can direct benzofurazan derivatives to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzofurazan can be synthesized through several methods. One common approach involves the cyclization of o-nitrophenylhydroxylamine. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the benzofurazan ring .
Industrial Production Methods: In industrial settings, benzofurazan is often produced through the nitration of phenylhydroxylamine followed by cyclization. This method allows for the large-scale production of benzofurazan with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzofurazan undergoes various chemical reactions, including:
Oxidation: Benzofurazan can be oxidized to form benzofurazan oxide.
Reduction: Reduction of benzofurazan typically yields benzofurazane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Benzofurazan oxide.
Reduction: Benzofurazane.
Substitution: Various substituted benzofurazan derivatives.
Comparación Con Compuestos Similares
- Benzofuran
- Benzothiazole
- Benzimidazole
Benzofurazan stands out due to its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-4-6-5(3-1)7-9-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBOSXFRPFZLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181742 | |
| Record name | Benzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-09-6 | |
| Record name | 2,1,3-Benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofurazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ETHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B1196170.png)
![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)

![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)


![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)

![[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate](/img/structure/B1196184.png)





